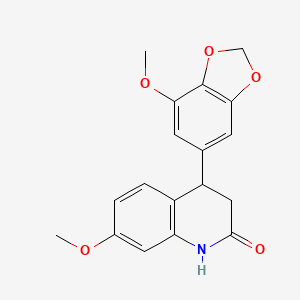
6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that features a quinazoline core substituted with a fluorine atom, a phenyl group, and a pyrimidin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution with Phenyl and Pyrimidin-2-yl Groups: The phenyl and pyrimidin-2-yl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate aryl halides and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Aryl halides, pyrimidine derivatives, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinazoline: Lacks the fluorine and pyrimidin-2-yl substitutions.
6-fluoroquinazoline: Lacks the phenyl and pyrimidin-2-yl substitutions.
N-(pyrimidin-2-yl)quinazoline: Lacks the fluorine and phenyl substitutions.
Uniqueness
6-fluoro-4-phenyl-N-(pyrimidin-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to biological targets, while the phenyl and pyrimidin-2-yl groups contribute to its overall pharmacological profile.
Properties
Molecular Formula |
C18H12FN5 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-fluoro-4-phenyl-N-pyrimidin-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H12FN5/c19-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)23-18(22-15)24-17-20-9-4-10-21-17/h1-11H,(H,20,21,22,23,24) |
InChI Key |
ZIPYZODUPNBDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11460014.png)
![N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide](/img/structure/B11460022.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11460028.png)
![4-Methyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11460031.png)
![N,N-dibutyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11460034.png)
![1-[2-(Octylsulfonyl)ethyl]pyridinium](/img/structure/B11460054.png)
![6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11460060.png)
![3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11460065.png)
![7-methylsulfanyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11460070.png)
![2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460072.png)


![2-Methoxyethyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460091.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11460110.png)
